O-Acetyl psilocin-d4 (fumarate)
Description
Elucidation of O-Acetylpsilocin as a Prodrug to Psilocin in Animal Models
O-acetylpsilocin is widely considered to be a prodrug of psilocin, the primary psychoactive metabolite of psilocybin. acslab.comfrontiersin.orgnih.govwikipedia.org This means that O-acetylpsilocin itself is biologically inactive but is converted into the active compound, psilocin, within the body. wikipedia.org
Recent studies have provided direct in vivo evidence supporting the long-held hypothesis that O-acetylpsilocin functions as a prodrug for psilocin. frontiersin.orgnih.govnih.gov Research involving the intraperitoneal administration of O-acetylpsilocin fumarate (B1241708) to C57Bl6/J mice demonstrated the rapid appearance of psilocin in plasma. frontiersin.orgnih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis confirmed the in vivo conversion of O-acetylpsilocin to psilocin, solidifying its status as a prodrug. frontiersin.orgnih.govnih.gov
Table 1: Comparative Psilocin Plasma Concentrations in Mice
| Prodrug Administered | Psilocin Plasma Concentration (ng/mL) at 15 min |
| O-Acetylpsilocin (1 mg/kg equivalent) | 225 |
| Psilocybin (1 mg/kg equivalent) | 250 |
| O-Acetylpsilocin (3 mg/kg equivalent) | 860 |
| Psilocybin (3 mg/kg equivalent) | 1,145 |
Data adapted from in vivo studies in C57Bl6/J mice. nih.gov
Receptor Pharmacology and Structure-Activity Relationships (SAR) in In Vitro Systems
The pharmacological effects of O-acetylpsilocin, mediated through its conversion to psilocin, are primarily attributed to interactions with serotonin (B10506) receptors. acs.org
In vitro studies have demonstrated that O-acetylpsilocin, along with its active metabolite psilocin, exhibits a notable affinity for the human serotonin 2A (5-HT2A) receptor. acs.orgnih.gov Radioligand binding assays have shown that both secondary and tertiary tryptamines with 4-acetoxy or 4-hydroxy substitutions display nanomolar affinity for this receptor subtype. acs.orgnih.govresearchgate.net Interestingly, in primary screenings, O-acetylpsilocin and psilocin showed significant inhibition of radioligand binding at the 5-HT2A receptor, whereas psilocybin did not. acs.orgnih.gov Furthermore, in mouse brain tissue, the affinity of psilocybin for the 5-HT2A receptor was found to be 3- to 4-fold weaker than that of O-acetylpsilocin. nih.gov
Cellular assays, such as calcium mobilization assays, have been employed to assess the functional activity of these compounds. nih.govacs.orgljmu.ac.ukresearchgate.net These studies have confirmed that O-acetylpsilocin and related tryptamines act as agonists at 5-HT2A receptors. researchgate.netnih.govacs.orgljmu.ac.ukresearchgate.net While most 4-hydroxy tryptamines are highly efficacious agonists, O-acetylated tryptamines like O-acetylpsilocin have been shown to have a slightly lower maximum efficacy (Emax). nih.govacs.org In terms of potency, O-acetylation tends to reduce the in vitro 5-HT2A potency by approximately 10- to 20-fold compared to their 4-hydroxy counterparts. researchgate.netnih.govacs.orgljmu.ac.ukresearchgate.net
Table 2: In Vitro 5-HT2A Receptor Activity
| Compound | Potency (EC50) | Efficacy (Emax) |
| 4-Hydroxy Tryptamines | High (1-10 nM) | High (90-100%) |
| O-Acetylated Tryptamines (e.g., O-Acetylpsilocin) | Lower (10-40 fold weaker than 4-hydroxy) | Slightly Reduced (e.g., 79.2% for 4-AcO-DMT) |
Data from calcium mobilization assays. nih.govacs.org
Structure-activity relationship (SAR) studies have provided valuable insights into the pharmacological properties of O-acetylpsilocin and related tryptamines. nih.govacs.orgljmu.ac.ukresearchgate.net A key finding is that while O-acetylation reduces in vitro potency at the 5-HT2A receptor, it has little effect on the in vivo potency as measured by the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic-like activity. researchgate.netnih.govacs.orgljmu.ac.ukresearchgate.net This suggests that O-acetylated tryptamines are likely deacetylated in vivo, acting as prodrugs. researchgate.netnih.govacs.orgljmu.ac.ukresearchgate.netresearchgate.net The pharmacological effects of 4-acetoxy and 4-hydroxy compounds are generally similar and more potent than their 4-phosphoryloxy counterparts. acs.orgresearchgate.netresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i7D2,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLOAPCCJQEEZ-IORFDXRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OC(=O)C)C([2H])([2H])N(C)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies
Optimized Synthetic Routes for O-Acetyl Psilocin
The synthesis of O-acetylpsilocin (4-acetoxy-N,N-dimethyltryptamine or 4-AcO-DMT) has evolved from early methods to more refined and efficient procedures. nih.govdesigner-drug.com It is often considered a more accessible prodrug for psilocin compared to psilocybin due to its simpler synthesis. researchgate.netresearchgate.netnih.gov The foundational approach involves the acetylation of psilocin (4-hydroxy-N,N-dimethyltryptamine). nih.gov This is typically achieved by reacting 4-hydroxyindole (B18505) protected by a benzyl (B1604629) group with oxalyl chloride and then dimethylamine. The resulting intermediate is reduced, commonly with lithium aluminum hydride (LiAlH₄), to form the dimethylaminoethyl side chain. nih.gov Subsequent deprotection of the hydroxyl group yields psilocin, which can then be acetylated. nih.gov
Modern synthetic approaches have introduced significant improvements to the acetylation of psilocin. A notable and facile method involves the catalytic O-debenzylation of 4-benzyloxy-N,N-dimethyltryptamine in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). designer-drug.comresearchgate.netsciencemadness.org This one-pot reaction combines deprotection and acetylation, offering an economical and efficient route. nih.gov
The choice of reaction conditions can influence the outcome. Alkaline conditions, for instance, have been reported to favor higher yields and purity, while acidic methods may offer faster reaction times. The use of inert atmospheres (such as argon or nitrogen) during acetylation is a crucial consideration to prevent oxidation of the sensitive psilocin molecule. A key advancement over the complex phosphorylation required for psilocybin synthesis is the direct acetylation, which avoids unstable reagents like O,O-dibenzylphosphoryl chloride and the subsequent difficult purification steps. designer-drug.comresearchgate.net
A highly efficient method described by Nichols and Frescas involves shaking a mixture of 4-benzyloxy-N,N-dimethyltryptamine, acetic anhydride, and anhydrous sodium acetate in benzene (B151609) with a 10% palladium on charcoal (Pd/C) catalyst under hydrogen pressure. designer-drug.comsciencemadness.org After the reaction, the catalyst is filtered off, and the O-acetylpsilocin is readily crystallized as the fumarate (B1241708) salt. designer-drug.com
Achieving high yield and purity is paramount in the synthesis of research-grade O-acetylpsilocin. Historical methods often resulted in lower yields (15-25%) and purities (85-90%). Modern, optimized approaches have significantly improved these metrics, with yields reaching 50-55% and purity levels exceeding 99%. smolecule.com
The Speeter and Anthony synthesis method is a classic route for producing tryptamines, where the final step is the reduction of a substituted indole-3-yl-glyoxalylamide with a metal hydride. researchgate.net While effective, this reduction can be time-consuming. researchgate.net Kilogram-scale manufacturing processes have been optimized to increase targeted purities and yields for individual products through expanded in-process controls. acs.org For example, in a scaled-up synthesis of a related compound, psilocin, washing the solid product with various solvents like 2-propanol, water, and heptane, followed by controlled drying, afforded the desired compound with 83% yield and 99.7% purity by HPLC. acs.org
For O-acetylpsilocin, purification is often achieved by crystallization of the fumarate salt, which is more stable and easier to handle than the freebase form. designer-drug.comresearchgate.netpharmaffiliates.com Analytical validation using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection is essential to confirm the purity of the final product.
Table 1: Comparison of Synthetic Route Parameters for O-Acetylpsilocin
| Parameter | Historical Method | Modern Optimized Approach | Improvement Factor |
|---|---|---|---|
| Overall Yield | 15-25% | 50-55% | 2.2-3.7x |
| Purity | 85-90% | >99% | 1.1-1.2x |
| Reaction Time | 72-96 hours | 24-48 hours | 1.5-4.0x |
| Reagent Stability | Utilized unstable reagents | Employs stable, crystalline reagents | N/A |
This table is generated based on comparative data. smolecule.com
Deuterium (B1214612) Incorporation Techniques for α,α,β,β-d4 Labeling
Isotopically labeled compounds, such as O-Acetyl psilocin-d4, are invaluable as internal standards in bioanalytical assays, for elucidating metabolic pathways, and in pharmacokinetic studies. researchgate.netelsevierpure.comresearchgate.netacs.org The incorporation of deuterium at the α and β positions of the ethylamine (B1201723) side-chain (α,α,β,β-d4) is a common strategy. researchgate.net
The primary method for introducing the α,α,β,β-d4 label onto the tryptamine (B22526) scaffold is through the reduction of a suitable precursor with a deuterated reducing agent. researchgate.net The Speeter and Anthony procedure is frequently adapted for this purpose. researchgate.net This involves reacting the corresponding indole-3-yl-glyoxalylamide with lithium aluminum deuteride (B1239839) (LiAlD₄) instead of lithium aluminum hydride (LiAlH₄). researchgate.net This single-step modification effectively introduces four deuterium atoms onto the ethylamine side chain. researchgate.net
Another approach involves the reductive deuteration of nitriles. A continuous flow methodology using Raney nickel as a catalyst has been developed for the reductive deuteration of nitriles to yield α,α-dideutero analogues, which could be a pathway to deuterated tryptamines. researchgate.net For other positions, enzymatic methods can be employed. For instance, decarboxylation of L-tryptophan in a deuterated buffer can yield tryptamines labeled at the C1 position of the side chain. nih.gov
The synthesis of deuterated compounds presents several challenges. A primary concern is the cost and availability of deuterated reagents, such as LiAlD₄, which can be expensive. google.comchemicalsknowledgehub.com Achieving high isotopic purity, meaning a high percentage of the desired deuterated isotopologue, is another critical challenge. google.com The experimental conditions must be carefully controlled to prevent H/D exchange with protic solvents or moisture, which would lower the isotopic enrichment. acs.org
To improve efficiency, microwave-accelerated synthesis has been successfully applied. researchgate.net In the synthesis of deuterated N,N-dialkylated-[α,α,β,β-d4]-tryptamines, the typically slow reduction step with LiAlD₄ was completed in just 5 minutes under microwave conditions at 150 °C in tetrahydrofuran (B95107) (THF), yielding good results. researchgate.net This represents a significant improvement over conventional methods that can take several hours. researchgate.net Optimizing the amount of the expensive deuterated reagent is also a key consideration for economic efficiency in manufacturing. google.com
Characterization of Fumarate Salt Formation and Stability
O-acetylpsilocin is often converted to its fumarate salt to enhance its stability, as the freebase form can be prone to degradation. researchgate.net The fumarate salt is a crystalline solid that is considerably more stable than psilocin itself, making it ideal for storage and research applications. designer-drug.compharmaffiliates.com
The salt is formed by reacting the O-acetylpsilocin freebase with fumaric acid. smolecule.com The process typically involves dissolving the freebase in a suitable solvent, adding a molar equivalent of fumaric acid, and allowing the salt to crystallize. designer-drug.comsciencemadness.org The pH is often monitored during salt formation, with a target of pH 4–5 for optimal crystallization.
Impact of Salt Form on Compound Stability in Research Environments
The conversion of O-Acetylpsilocin into its fumarate salt is a critical step that significantly enhances the compound's stability, a crucial factor in research settings. smolecule.compharmaffiliates.com The freebase form of psilocin and its acetylated counterpart are susceptible to degradation, particularly from oxidation and humidity, which can result in the formation of undesirable polymeric residues. The formation of the fumarate salt provides a more robust and crystalline solid that is considerably more stable than psilocin itself. pharmaffiliates.com
This enhanced stability is attributed to the salt's structure, which protects the vulnerable 4-acetoxy group from hydrolysis. In research environments, this stability is paramount for ensuring the accuracy and reproducibility of experiments. For instance, studies comparing O-Acetylpsilocin with psilocybin rely on the stability of the fumarate salt to ensure consistent dosing and to accurately assess its properties as a prodrug to psilocin. researchgate.netnih.gov The improved stability simplifies handling and storage, with recommendations including keeping the compound in sealed containers under an inert atmosphere like argon and at low temperatures (e.g., -20°C) to prevent degradation.
Table 1: Stability Characteristics of O-Acetylpsilocin Forms
| Compound Form | Key Stability Characteristics | Recommended Storage |
|---|---|---|
| O-Acetylpsilocin (Freebase) | Prone to degradation under humid or oxidative conditions, forming a brown polymeric residue. | Requires stringent inert conditions. |
| O-Acetylpsilocin fumarate | Significantly more stable than the freebase and psilocin. pharmaffiliates.com The salt form enhances solubility and protects against hydrolysis. smolecule.com | Sealed containers under argon at -20°C. Lyophilization can also prevent hydrolysis. |
Crystalline Forms and Their Academic Significance
The fumarate salt of O-Acetylpsilocin readily crystallizes, a property of significant academic and practical importance. pharmaffiliates.com Crystallographic studies have identified several polymorphic forms, including the fumarate and hemifumarate salts. researchgate.netnih.gov A patent has disclosed specific crystalline forms of 4-acetoxy-N,N-dimethyltryptamine (psilacetin), including crystalline 4-acetoxy-N,N-dimethyltryptammonium hydrofumarate and bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate. google.com
The study of these different crystalline structures is crucial for "crystal engineering," which aims to tailor the physical properties of a compound, such as its dissolution profile, by controlling its crystalline form. Research into the fumarate salts of various psilacetin derivatives has shown variations in the hydrogen-bonding networks, highlighting the tunability of these structures. nih.gov
Table 2: Characterized Crystalline Forms of O-Acetylpsilocin (Psilacetin)
| Crystalline Form | Key Structural Features | Academic Significance |
|---|---|---|
| Fumarate Salt | Readily crystallizes, improving stability compared to the freebase. | Provides a stable form for research and potential pharmaceutical development. pharmaffiliates.com |
| Hemifumarate Salt | Has been isolated and identified as a distinct crystalline form. researchgate.netnih.gov | Offers an alternative solid-state form with potentially different physicochemical properties. |
| Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate | Contains a 2:1 ratio of psilacetin cations to fumarate dianions. google.comresearchgate.net Stabilized by extensive N—H···O hydrogen bonds forming 1D chains. google.comresearchgate.net | Elucidates the specific intermolecular interactions that confer stability and provides a basis for crystal engineering. researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| O-Acetylpsilocin-d4 (fumarate) |
| O-Acetylpsilocin |
| Psilocin |
| Psilocybin |
| 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) |
| 4-acetoxy-N,N-dimethyltryptammonium hydrofumarate |
| bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate |
| 4-AcO-MET (4-acetoxy-N-methyl-N-ethyltryptamine) |
| 4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) |
| 4-AcO-DALT (4-acetoxy-N,N-diallyltryptamine) |
Pharmacological Research in Preclinical Models and Receptor Systems
Mechanistic Studies in Animal Models
Mechanistic studies in animal models are crucial for elucidating the pharmacological and behavioral effects of novel psychoactive compounds. For O-Acetylpsilocin, the non-deuterated form of O-Acetylpsilocin-d4 (fumarate), preclinical research in rodents provides foundational knowledge about its mode of action. These studies are essential for understanding how the compound interacts with biological systems to produce its effects, focusing primarily on its role as a prodrug and its interaction with the serotonergic system. Animal models allow for controlled investigations into behavioral responses and the underlying neurobiological pathways that are not feasible in human subjects.
Assessment of 5-HT2A-Mediated Behavioral Responses in Mice (e.g., Head-Twitch Response)
A key behavioral assay used to screen for psychedelic potential in rodents is the head-twitch response (HTR). nih.govnih.gov The HTR is a rapid, side-to-side rotational head movement that is reliably induced by serotonergic psychedelics through the activation of the serotonin (B10506) 5-HT2A receptor. nih.govwikipedia.orgescholarship.org This response is considered a behavioral proxy for hallucinogenic effects in humans, and its frequency correlates with the potency of 5-HT2A receptor agonists. wikipedia.orgmdpi.com The HTR is absent in mice lacking the 5-HT2A receptor, confirming the receptor's critical role in this behavior. wikipedia.orgresearchgate.net
Studies have demonstrated that O-acetylpsilocin (also known as psilacetin or 4-AcO-DMT) reliably induces the HTR in mice, which is consistent with an LSD-like behavioral profile and indicative of its hallucinogenic potential. researchgate.netljmu.ac.uknih.govcaymanchem.com Interestingly, while O-acetylation of 4-hydroxy-N,N-dialkyltryptamines reduces their potency in activating 5-HT2A receptors in in vitro assays by approximately 10- to 20-fold, it does not significantly alter their potency in inducing the HTR in vivo. ljmu.ac.uknih.gov This discrepancy strongly supports the hypothesis that O-acetylated tryptamines like O-acetylpsilocin function as prodrugs, being rapidly deacetylated in the body to their more active 4-hydroxy counterparts, such as psilocin. ljmu.ac.uknih.gov
In vivo studies have directly confirmed that O-acetylpsilocin is metabolized to psilocin. nih.gov One study found that O-acetylpsilocin induced equivalent head twitch responses to psilocin on an equimolar basis. nih.gov The potency of O-acetylpsilocin in the HTR assay was also found to have overlapping confidence intervals with psilocybin, further suggesting its behavioral effects are driven by its conversion to psilocin. nih.gov
| Compound | Animal Model | Effect | Potency (ED₅₀) | Key Finding | Source |
|---|---|---|---|---|---|
| O-Acetylpsilocin (Psilacetin) | C57BL/6J Mice | Induces HTR | Similar to Psilocin/Psilocybin | O-acetylation has little effect on in vivo HTR potency, supporting its role as a prodrug for psilocin. | ljmu.ac.uknih.govnih.gov |
| Psilocin | Mice | Induces HTR | ~0.3 mg/kg | Produces a classic inverted U-shaped dose-response curve; the effect is absent in 5-HT2A knockout mice. | researchgate.net |
| Psilocybin | Mice | Induces HTR | ~1 mg/kg (maximally effective dose) | HTR is dose-dependent and mediated by the 5-HT2A receptor. | mdpi.comresearchgate.net |
| Lysergic acid diethylamide (LSD) | Mice | Induces HTR | 52.9 µg/kg | A prototypical serotonergic hallucinogen used as a positive control in HTR studies. | nih.gov |
Exploration of Neurobiological Pathways and Cellular Signaling
The neurobiological effects of O-Acetylpsilocin are primarily understood through its function as a prodrug to psilocin. wikipedia.org Upon administration, O-acetylpsilocin is metabolized, likely through first-pass metabolism in the liver, where esterase enzymes deacetylate it to form psilocin. Psilocin is structurally similar to the neurotransmitter serotonin and acts as a potent agonist at multiple serotonin receptors, with its psychedelic effects being chiefly attributed to its activity at the 5-HT2A receptor. lsuhsc.edu
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) linked to the Gq/11 signaling pathway. ugent.be When an agonist like psilocin binds to the 5-HT2A receptor, it initiates a cascade of intracellular events. This activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a measurable increase in cytosolic calcium levels. ugent.be
In vitro functional studies, such as calcium mobilization assays in HEK-293 cells expressing specific serotonin receptor subtypes, have been used to characterize the activity of O-acetylpsilocin and its analogs. nih.govugent.be These experiments confirm that these compounds act as agonists or partial agonists at 5-HT2 receptor subtypes. ljmu.ac.uknih.gov Specifically, O-acetylpsilocin demonstrates agonist activity at the 5-HT2A receptor, though with lower potency compared to psilocin. ljmu.ac.uknih.gov This reduced in vitro potency is consistent with its prodrug nature, as the acetyl group must be cleaved for maximal receptor activation by the resulting psilocin molecule.
| Compound | Assay Type | Receptor Target | Activity | Key Finding | Source |
|---|---|---|---|---|---|
| O-Acetylpsilocin (4-AcO-DMT) | Calcium Mobilization | Human 5-HT2A | Partial Agonist | O-acetylation reduces in vitro potency by ~10-20 fold compared to the 4-hydroxy analog (psilocin). | ljmu.ac.uknih.gov |
| Psilocin (4-HO-DMT) | Calcium Mobilization | Human 5-HT2A | Full Agonist | High-potency agonist, serving as the active metabolite for both psilocybin and O-acetylpsilocin. | ljmu.ac.uknih.gov |
| Various Synthetic Analogs | Calcium Mobilization | Human 5-HT2A, 5-HT2B, 5-HT2C | Agonists | Demonstrate varying potencies and efficacies, showing selectivity for different 5-HT2 subtypes. | ugent.be |
Metabolism Studies in in Vitro and Animal Models
Characterization of Phase I and Phase II Metabolic Pathways of O-Acetylpsilocin
The metabolism of O-acetylpsilocin is a two-phase process designed to convert the compound into more water-soluble forms for excretion. In vitro studies with human liver microsomes have been instrumental in identifying the resulting metabolites. nih.govresearchgate.net
Phase I metabolism of O-acetylpsilocin involves several key reactions, with hydrolysis being the most significant. An in vitro study using pooled human liver microsomes identified a total of twelve Phase I metabolites. nih.gov The primary biotransformations observed were hydrolysis, hydroxylation, N-demethylation, and oxidation. nih.govresearchgate.net
The most abundant metabolic reaction is the hydrolysis of the acetyl group, which rapidly converts O-acetylpsilocin into its primary active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine). nih.govresearchgate.netwikipedia.org This conversion is so efficient that in vitro studies with human plasma show over 99.9% of O-acetylpsilocin is broken down into psilocin by esterase enzymes within five minutes under conditions mimicking the human body. wikipedia.org
Other identified Phase I metabolites include products of hydroxylation on the ethylamino side chain (beta-hydroxylation) and N-demethylation, where one or both of the methyl groups are removed from the nitrogen atom. nih.govresearchgate.net
Table 1: Key Phase I Metabolic Reactions of O-Acetylpsilocin
| Metabolic Reaction | Description | Resulting Metabolite(s) |
|---|---|---|
| Hydrolysis | Cleavage of the O-acetyl group. | Psilocin (4-hydroxy-N,N-dimethyltryptamine) |
| Hydroxylation | Addition of a hydroxyl (-OH) group, primarily at the beta-position of the side chain. | Beta-hydroxy-O-acetylpsilocin |
| N-Demethylation | Removal of one or both methyl groups from the terminal amine. | N-demethyl-O-acetylpsilocin |
| Oxidation | Further oxidation of metabolites. | Various oxidized metabolites |
This table is generated based on data from in vitro studies of O-acetylpsilocin metabolism. nih.govresearchgate.net
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For O-acetylpsilocin metabolites, the primary conjugation reaction is glucuronidation. nih.govresearchgate.net In vitro studies have identified three Phase II metabolites of O-acetylpsilocin, which are glucuronide conjugates. nih.govresearchgate.net
Following the hydrolysis of O-acetylpsilocin to psilocin, the resulting psilocin undergoes extensive glucuronidation at the 4-hydroxyl group to form psilocin-O-glucuronide. nih.govnih.govricardinis.pt This is the main urinary metabolite found after the administration of psilocybin, and a similar pathway is expected for O-acetylpsilocin. nih.govricardinis.ptresearchgate.net Approximately 80% of psilocin is eliminated as its O-glucuronide conjugate. ricardinis.pt
Enzymatic Systems Involved in O-Acetylpsilocin Metabolism
The biotransformation of O-acetylpsilocin and its primary metabolite, psilocin, is carried out by several key enzyme systems in the body.
While esterases are primarily responsible for the initial hydrolysis of O-acetylpsilocin to psilocin, Cytochrome P450 (CYP) enzymes play a significant role in the subsequent metabolism of psilocin. wikipedia.orgnih.gov Studies on psilocin have shown that recombinant CYP2D6 and CYP3A4 enzymes are capable of metabolizing it. nih.gov Specifically, CYP2D6 was found to metabolize nearly all of the psilocin in an in vitro setting, while CYP3A4 metabolized about 40%. nih.gov These enzymes are involved in the formation of minor metabolites, including norpsilocin (through N-demethylation) and an oxidized metabolite. nih.gov
Monoamine oxidase (MAO), particularly MAO-A, is involved in the Phase I metabolism of psilocin. nih.govnih.gov MAO-A transforms psilocin into 4-hydroxyindole-3-acetaldehyde (4-HIA), which is then further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA). nih.gov
Table 2: Enzymes Involved in the Metabolism of O-Acetylpsilocin and its Metabolite Psilocin
| Enzyme | Metabolic Phase | Role |
|---|---|---|
| Esterases | Phase I | Hydrolysis of O-acetylpsilocin to psilocin. wikipedia.org |
| CYP2D6 | Phase I | Metabolism of psilocin, formation of norpsilocin and oxidized metabolites. nih.gov |
| CYP3A4 | Phase I | Metabolism of psilocin. nih.gov |
| MAO-A | Phase I | Transformation of psilocin to 4-HIA. nih.govnih.gov |
| UGTs | Phase II | Glucuronidation of psilocin to psilocin-O-glucuronide. nih.govresearchgate.net |
This table is generated based on data from in vitro and in vivo studies of psilocin metabolism.
Comparative Metabolic Profiling of O-Acetylpsilocin with Psilocin and Psilocybin
O-acetylpsilocin is considered an analogue of psilocybin, with both serving as prodrugs for psilocin. wikipedia.orgfrontiersin.org The primary metabolic pathway for both O-acetylpsilocin and psilocybin is the conversion to psilocin. wikipedia.orgnih.gov For psilocybin, this occurs through dephosphorylation, primarily by alkaline phosphatase. nih.govricardinis.pt For O-acetylpsilocin, it is through deacetylation by esterases. wikipedia.org
Once converted to psilocin, the subsequent metabolic fate is largely identical, with the main pathways being glucuronidation to psilocin-O-glucuronide and oxidation to 4-HIAA. nih.govresearchgate.net
Table 3: Comparison of O-Acetylpsilocin and Psilocybin
| Feature | O-Acetylpsilocin | Psilocybin |
|---|---|---|
| Prodrug for | Psilocin wikipedia.orgfrontiersin.org | Psilocin nih.govricardinis.pt |
| Primary Conversion Reaction | Deacetylation by esterases wikipedia.org | Dephosphorylation by alkaline phosphatase nih.gov |
| Relative Psilocin Bioavailability (in mice) | Results in modestly lower peripheral psilocin exposure. frontiersin.org | Higher peripheral psilocin exposure compared to O-acetylpsilocin. frontiersin.org |
| Primary Active Metabolite | Psilocin wikipedia.orgfrontiersin.org | Psilocin nih.govricardinis.pt |
| Major Excretory Metabolite | Presumed to be Psilocin-O-glucuronide | Psilocin-O-glucuronide ricardinis.ptresearchgate.net |
This table is generated based on data from comparative in vivo studies.
Metabolite Formation Rates and Profiles Across Analogs
In laboratory studies using human liver microsomes, O-acetylpsilocin (also known as psilacetin or 4-AcO-DMT) undergoes several metabolic transformations. nih.govresearchgate.net These include hydrolysis, hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid. nih.govresearchgate.net The most significant of these is hydrolysis, where O-acetylpsilocin is converted into its active metabolite, psilocin. nih.govresearchgate.net
A study investigating the in vitro metabolism of O-acetylpsilocin identified fifteen different metabolites, consisting of twelve phase I and three phase II metabolites. nih.govresearchgate.net The primary metabolite formed was the hydrolysis product, psilocin. nih.govresearchgate.net This rapid conversion is a key characteristic of O-acetylpsilocin's metabolic profile.
The table below summarizes the key metabolic reactions of O-acetylpsilocin observed in in vitro studies.
| Metabolic Reaction | Description | Resulting Metabolite(s) |
| Hydrolysis | Cleavage of the acetyl group. | Psilocin |
| Hydroxylation | Addition of a hydroxyl group. | Hydroxylated derivatives of O-acetylpsilocin and psilocin |
| N-demethylation | Removal of a methyl group from the nitrogen atom. | N-demethylated derivatives |
| Oxidation | Loss of electrons. | Oxidized metabolites |
| Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugates |
This table is based on findings from in vitro studies with human liver microsomes. nih.govresearchgate.net
Species-Specific Metabolic Differences in Preclinical Models
Preclinical studies, primarily in mice, have been instrumental in understanding the in vivo metabolism of O-acetylpsilocin. These studies have confirmed that O-acetylpsilocin functions as a prodrug, being metabolized into psilocin after administration. nih.gov
When administered to mice, O-acetylpsilocin leads to detectable plasma concentrations of psilocin within 15 minutes. nih.gov However, the efficiency of this conversion and the resulting psilocin levels can differ from those observed with psilocybin. For instance, at equimolar doses, O-acetylpsilocin administration in mice led to psilocin concentrations that were 75% to 90% of those achieved with psilocybin. nih.gov
Further investigation into the metabolism of psilocin, the active metabolite of both O-acetylpsilocin and psilocybin, has revealed species-specific differences. In mice, two potential minor metabolites, norpsilocin and oxidized psilocin, were detected in plasma after psilocin administration. frontiersin.org Notably, norpsilocin was observed in mice but not in human plasma samples under the studied conditions. nih.gov Another metabolite, 4-hydroxytryptophol (4-HTP), was identified in in vitro experiments with human liver microsomes but was not found in either human or mouse plasma in vivo. nih.gov
These findings highlight the importance of considering species-specific metabolic pathways when extrapolating preclinical data to humans. The table below outlines the observed metabolites of psilocin in different preclinical models.
| Metabolite | Human Liver Microsomes (In Vitro) | Mouse Plasma (In Vivo) | Human Plasma (In Vivo) |
| Psilocin-O-glucuronide | Minor | Significant | Significant |
| 4-hydroxyindole-3-acetic acid (4-HIAA) | Yes | Significant | Significant |
| 4-hydroxytryptophol (4-HTP) | Yes | Not Detected | Not Detected |
| Norpsilocin | Yes (putative) | Yes (putative) | Not Detected (putative) |
| Oxidized psilocin | Yes (putative) | Yes (putative) | Yes (putative) |
This table is based on findings from studies investigating psilocin metabolism. frontiersin.orgnih.gov
Research into Metabolites as Biomarkers for Detection and Monitoring
The identification of specific metabolites of O-acetylpsilocin and its primary active metabolite, psilocin, is crucial for developing reliable methods for detection and monitoring of its use. In forensic toxicology, for example, identifying unique metabolites can confirm the consumption of a particular substance. researchgate.net
For O-acetylpsilocin, the beta-hydroxylation metabolite (referred to as M2-1 in one study) has been proposed as a potential biomarker for identifying its consumption. nih.govresearchgate.net This is because this metabolite is specific to the biotransformation of O-acetylpsilocin.
In the broader context of psilocybin and psilocin metabolism, psilocin-O-glucuronide and 4-hydroxyindole-3-acetic acid (4-HIAA) are recognized as the major urinary metabolites and are key biomarkers for detecting psilocybin use. nih.gov Given that O-acetylpsilocin is a prodrug of psilocin, these metabolites are also relevant for monitoring its use.
The development of sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate detection and quantification of these metabolites in biological samples like urine and plasma. nih.govnih.gov This enables researchers and clinicians to monitor the pharmacokinetics of O-acetylpsilocin and its metabolites, providing insights into its absorption, distribution, metabolism, and excretion.
Regulatory Science and Research Landscape
Academic Implications of O-Acetylpsilocin's Legal and Research Chemical Status
The legal status of O-acetylpsilocin exists in a gray area, profoundly impacting how it can be studied. While not explicitly scheduled under the United States Controlled Substances Act (CSA), its structural similarity to psilocin, a Schedule I drug, places it under the purview of the Federal Analogue Act. drugscience.org.ukwikipedia.org This act stipulates that a substance substantially similar in chemical structure and with a similar or greater stimulant, depressant, or hallucinogenic effect on the central nervous system as a Schedule I or II controlled substance can be treated as a Schedule I drug if intended for human consumption. congress.gov
Impact on Research Accessibility and Collaboration
The ambiguous legal standing of O-acetylpsilocin creates both opportunities and hurdles for the research community. As an unscheduled compound, it is technically more accessible for research purposes than its controlled counterpart, psilocybin. wikipedia.orgnih.gov This increased accessibility can potentially accelerate preclinical research by reducing the significant regulatory burdens and costs associated with obtaining a Schedule I license. nih.gov However, this accessibility is largely limited to in vitro and animal studies, as any research involving human administration would likely fall under the Federal Analogue Act, necessitating stringent regulatory oversight. wikipedia.org
This legal complexity can also hinder collaboration among researchers and institutions. biorxiv.org The varying interpretations of the Federal Analogue Act and the potential for legal repercussions can create a climate of caution, discouraging open collaboration and data sharing. huschblackwell.com Multi-institutional studies, which are crucial for ensuring the reproducibility and reliability of research findings, may face logistical and legal challenges when dealing with such analogs. biorxiv.org
Navigating Research with Analogs of Controlled Substances
Researchers working with analogs of controlled substances like O-acetylpsilocin must navigate a complex regulatory framework to ensure compliance and scientific integrity. drugscience.org.ukiqvia.com The Federal Analogue Act requires a careful and proactive approach to research design and execution. drugscience.org.uk Scientists must meticulously document that the substance is not intended for human consumption to avoid legal entanglements. wikipedia.org This often involves clear labeling and maintaining detailed records of the compound's acquisition, use, and disposal. huschblackwell.com
The use of analogs like O-acetylpsilocin also raises important scientific considerations. While it is a prodrug to psilocin, meaning it is converted to psilocin in the body, studies have shown that it may result in modestly lower peripheral psilocin exposure compared to an equimolar dose of psilocybin. nih.gov This highlights the need for careful pharmacological studies to understand the precise bioequivalence and ensure that findings from analog research can be accurately translated to the parent compound.
O-Acetylpsilocin-d4 (fumarate) in the Context of Research Standards and Certified Reference Materials
In the realm of analytical and forensic chemistry, the availability of high-purity, well-characterized reference materials is paramount for accurate and reproducible research. valencylab.comscioninstruments.comveeprho.com O-acetylpsilocin-d4 (fumarate) serves as a crucial certified reference material (CRM) in the study of psilocybin and its analogs. biosynth.comhpst.cz The "d4" in its name indicates that four of its hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool for quantitative analysis using techniques like mass spectrometry.
Importance of High-Purity Reference Standards for Method Validation
High-purity reference standards are essential for the validation of analytical methods. valencylab.comscioninstruments.com In forensic toxicology and clinical research, analytical methods must be rigorously validated to ensure they are accurate, precise, and reliable. scioninstruments.com The use of a CRM like O-acetylpsilocin-d4 (fumarate) allows laboratories to:
Calibrate Instruments: Ensure that analytical instruments are providing accurate quantitative measurements. scioninstruments.comvalencylab.com
Determine Method Specificity: Confirm that the analytical method can distinguish the analyte of interest from other closely related compounds.
Assess Accuracy and Precision: Evaluate how close the measured values are to the true value and the degree of variability between measurements. valencylab.com
The certified purity of a reference standard provides a known benchmark against which unknown samples can be compared, ensuring the integrity of the data generated. chemicals.co.uk
Role in Inter-Laboratory Comparison and Quality Assurance in Research
To ensure the consistency and comparability of results across different laboratories, inter-laboratory comparison studies are essential. valencylab.com Certified reference materials play a pivotal role in these studies by providing a common, well-characterized material for all participating labs to analyze. By comparing their results for the CRM, laboratories can assess their analytical performance and identify any potential biases or inaccuracies in their methods. This process is a cornerstone of quality assurance in research, fostering confidence in the scientific data produced by the community. valencylab.com
Future Directions in O-Acetylpsilocin-d4 (fumarate) Research
The future of research involving O-acetylpsilocin-d4 (fumarate) is intrinsically linked to the evolving legal and scientific landscape of psychedelic research. As interest in the therapeutic potential of psilocybin continues to grow, the demand for high-quality research tools, including deuterated internal standards, will undoubtedly increase. nih.govacslab.com
Future research will likely focus on:
Expanding the Pharmacological Profile: Further elucidating the pharmacokinetic and pharmacodynamic differences between O-acetylpsilocin and psilocybin to better understand its suitability as a research substitute. nih.govljmu.ac.uk
Development of Novel Analytical Methods: The availability of O-acetylpsilocin-d4 (fumarate) will facilitate the development and validation of more sensitive and specific analytical methods for the detection and quantification of psilocin and its prodrugs in various biological matrices.
Investigating the Therapeutic Potential of Analogs: While O-acetylpsilocin is primarily used as a research tool, some research may explore whether it or other psilocybin analogs possess unique therapeutic properties. nih.gov
The continued availability and characterization of research compounds like O-acetylpsilocin-d4 (fumarate) are essential for advancing our understanding of psychedelic compounds and their potential role in medicine. Navigating the complex legal and regulatory environment will remain a key challenge, requiring a collaborative effort between researchers, regulatory bodies, and the broader scientific community to ensure that this promising area of research can proceed responsibly and ethically.
Unexplored Mechanistic Avenues in Preclinical Models
O-Acetylpsilocin-d4 (fumarate), a deuterated form of O-acetylpsilocin (psilacetin), presents unique opportunities for elucidating the metabolic fate and pharmacokinetic profile of its non-deuterated counterpart. The substitution of four hydrogen atoms with deuterium atoms provides a valuable tool for researchers, primarily by altering the compound's mass without significantly changing its chemical properties. This isotopic labeling is instrumental in distinguishing the administered compound from its endogenously produced metabolites in preclinical models.
While O-acetylpsilocin is known to be a prodrug of psilocin, the precise dynamics of this conversion and the potential for alternative metabolic pathways remain areas of active investigation. wikipedia.org The use of O-Acetylpsilocin-d4 (fumarate) in preclinical studies, particularly in rodent models, allows for more accurate tracing and quantification of the compound and its metabolites. This is crucial for understanding the nuances of its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, research has shown that O-acetylpsilocin results in modestly lower peripheral psilocin exposure compared to psilocybin. wikipedia.org The use of the deuterated form can help to further refine these comparative pharmacokinetic studies.
One significant unexplored mechanistic avenue lies in the potential for deuterium-based kinetic isotope effects to influence the metabolic pathway of O-acetylpsilocin. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This could potentially alter the pharmacokinetic profile of O-Acetylpsilocin-d4 (fumarate) compared to its non-deuterated analog, offering insights into the rate-limiting steps of its metabolism. Investigating these subtle differences can provide a deeper understanding of the enzymes involved in the deacetylation to psilocin and any other minor metabolic routes.
Furthermore, the central nervous system (CNS) penetration and regional brain distribution of O-acetylpsilocin and its primary metabolite, psilocin, are not fully characterized. Preclinical studies utilizing O-Acetylpsilocin-d4 (fumarate) coupled with advanced imaging techniques could provide a more detailed map of its journey within the brain, shedding light on its transport across the blood-brain barrier and its accumulation in specific brain regions associated with its psychoactive effects.
Advances in Analytical Methodologies for Complex Research Questions
The primary application of O-Acetylpsilocin-d4 (fumarate) in the research landscape is as an internal standard for the quantitative analysis of O-acetylpsilocin and its metabolites in biological matrices. researchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis, as it allows for the correction of matrix effects and variations in sample preparation and instrument response. researchgate.netnumberanalytics.com
Advanced analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are pivotal in addressing complex research questions related to O-acetylpsilocin. sciex.commdpi.com The development of highly sensitive and selective LC-MS/MS methods enables the accurate quantification of low concentrations of O-acetylpsilocin and its metabolites, such as psilocin, in various biological samples including plasma, urine, and hair. d-nb.infobiopharmaservices.com
The use of O-Acetylpsilocin-d4 (fumarate) as an internal standard in these assays significantly enhances the reliability and accuracy of the results. By adding a known amount of the deuterated standard to a sample, any loss of the analyte during sample processing or fluctuations in the mass spectrometer's signal can be accounted for by monitoring the signal of the internal standard. americanlaboratory.com This is particularly crucial when dealing with complex matrices where ion suppression or enhancement can be a significant issue.
Recent advancements in high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry, offer further possibilities for the comprehensive metabolic profiling of O-acetylpsilocin. nih.govnih.gov These techniques provide highly accurate mass measurements, which can aid in the identification of previously unknown metabolites. In such studies, O-Acetylpsilocin-d4 (fumarate) can serve as a crucial tool to confirm the metabolic products originating from the administered drug.
The table below summarizes the key analytical techniques where O-Acetylpsilocin-d4 (fumarate) plays a critical role:
| Analytical Technique | Application of O-Acetylpsilocin-d4 (fumarate) | Research Focus |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard for Quantification | Pharmacokinetic studies, bioequivalence studies, therapeutic drug monitoring, forensic analysis. sciex.comd-nb.infobiopharmaservices.com |
| High-Resolution Mass Spectrometry (HRMS) | Metabolic Profiling and Identification | Elucidation of metabolic pathways, identification of novel metabolites, understanding drug-drug interactions. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization and Analysis | Analysis of volatile derivatives, confirmation of compound identity. |
Future research will likely focus on the development of even more sensitive and multiplexed analytical methods capable of simultaneously quantifying O-acetylpsilocin and a broader range of its metabolites. The continued use of O-Acetylpsilocin-d4 (fumarate) as an internal standard will be indispensable for ensuring the quality and comparability of data across different laboratories and studies.
Q & A
Q. How should researchers validate unexpected findings, such as atypical metabolic byproducts of O-acetyl psilocin-d4?
- Methodological Answer : Use high-resolution LC-MS/MS with parallel reaction monitoring (PRM) to confirm novel metabolites. Synthesize proposed byproducts and compare retention times/fragmentation patterns. Isotopic labeling (e.g., C) helps trace metabolic pathways. Collaborative cross-validation with independent labs minimizes technical artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
